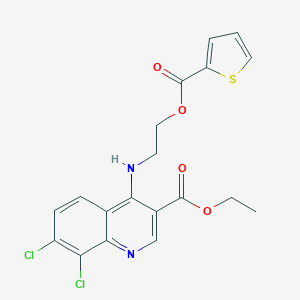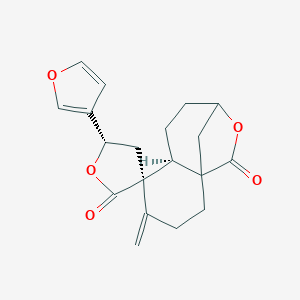![molecular formula C9H6F3NO8S2 B241545 ({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid](/img/structure/B241545.png)
({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid, commonly known as NTFMSA, is a chemical compound with the molecular formula C10H8F3NO7S2. It is a white crystalline solid that is used in various scientific research applications. NTFMSA is a highly reactive compound that is known for its ability to modify proteins and peptides, making it a valuable tool in biochemistry and molecular biology research.
作用機序
The mechanism of action of NTFMSA involves the reaction of the sulfonate group with the amino acid residues in the protein or peptide. This reaction results in the formation of a covalent bond between the sulfonate group and the amino acid residue, which modifies the structure and function of the protein or peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTFMSA depend on the specific protein or peptide that is being modified. In general, the modification of proteins and peptides with NTFMSA can alter their structure and function, which can be used to study their role in biological processes.
実験室実験の利点と制限
One advantage of using NTFMSA in lab experiments is its ability to selectively modify specific amino acid residues in proteins and peptides. This allows researchers to study the specific effects of the modification on the structure and function of the molecule. However, one limitation of using NTFMSA is its reactivity, which can make it difficult to control the extent of modification and can result in non-specific modifications.
将来の方向性
There are several future directions for the use of NTFMSA in scientific research. One direction is the development of new methods for the selective modification of proteins and peptides. Another direction is the use of NTFMSA in the synthesis of new types of peptide nucleic acids. Additionally, NTFMSA may have potential applications in drug discovery and development, particularly in the development of drugs that target specific proteins or peptides.
合成法
The synthesis of NTFMSA involves several steps, including the nitration of 2-nitrophenol, the sulfonation of 4-nitrophenol, and the condensation of the resulting compounds. The final step involves the reaction of the resulting compound with acetic anhydride to produce NTFMSA. The synthesis of NTFMSA is a complex process that requires specialized equipment and expertise.
科学的研究の応用
NTFMSA is commonly used in scientific research to modify proteins and peptides. It is used as a reagent to introduce a sulfonate group into the protein or peptide, which can be used to study the structure and function of the modified molecule. NTFMSA is also used in the synthesis of peptide nucleic acids, which are synthetic molecules that mimic DNA and RNA.
特性
製品名 |
({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid |
|---|---|
分子式 |
C9H6F3NO8S2 |
分子量 |
377.3 g/mol |
IUPAC名 |
2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C9H6F3NO8S2/c10-9(11,12)23(20,21)5-1-2-7(6(3-5)13(16)17)22(18,19)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChIキー |
DIPYAVYMTNZCIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)



![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)